
5-Phenylpyrrolidin-2-one
Overview
Description
5-Phenylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C10H11NO. It is a five-membered lactam, which means it contains a nitrogen atom in a ring structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-ones, a group to which 5-phenylpyrrolidin-2-one belongs, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities .
Mode of Action
The mode of action of this compound involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process leads to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Result of Action
It’s known that pyrrolidin-2-ones, a group to which this compound belongs, are common structural motifs in compounds possessing potent biological activities . These activities could potentially result from the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Phenylpyrrolidin-2-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, it has been found to bind to specific proteins, altering their function and influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound has been shown to impact the metabolic flux of key metabolites, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can inhibit the activity of enzymes like acetylcholinesterase, leading to an accumulation of acetylcholine and enhanced cholinergic signaling . Additionally, it can activate or inhibit receptors, thereby modulating downstream signaling pathways. Changes in gene expression are also a key aspect of its molecular mechanism, as this compound can influence the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the cytochrome P450-mediated oxidation, which leads to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key metabolic pathways involved in drug metabolism and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . It has been found to interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound in tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Phenylpyrrolidin-2-one involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the aza-Baeyer-Villiger rearrangement, where 3-phenylcyclobutanone is reacted with O-(diphenylphosphinyl)hydroxylamine in N,N-dimethylformamide at 25°C .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the solvent-free one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
5-Phenylpyrrolidin-2-one has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-pyrrolidinone: A similar compound with a phenyl group attached to the nitrogen atom.
Pyrrolidin-2-one: The parent compound without the phenyl group.
3-Hydroxy-1,5-dihydro-pyrrol-2-one: A derivative with a hydroxyl group at the third position
Uniqueness
5-Phenylpyrrolidin-2-one is unique due to its specific structural features, such as the phenyl group attached to the pyrrolidinone ring, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESJBDGOZUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312863 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22050-10-8 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22050-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key synthetic routes to accessing 5-Phenylpyrrolidin-2-one highlighted in the research?
A1: Two main synthetic approaches for this compound are described in the provided research:
Q2: Has the crystal structure of any this compound derivative been reported?
A2: Yes, the research highlights the successful synthesis and characterization of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one. This derivative was synthesized via a microwave-assisted, one-pot reaction, and its structure was confirmed using spectroscopic methods, including single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure. []
Q3: What biological activities have been associated with this compound derivatives?
A3: Derivatives of this compound, particularly (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, have displayed promising antitumor and antimicrobial activities. [] Further investigations are needed to elucidate the underlying mechanisms of action and explore their therapeutic potential.
Q4: Are there any chiral aspects associated with this compound?
A4: The structure of this compound possesses a chiral center at the 5-position. Research demonstrates the use of (R)-N-phenylpantolactam as a chiral resolving agent to separate enantiomers of novel N,O-psiconucleosides derived from this compound. This separation allowed for the determination of the absolute configuration of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
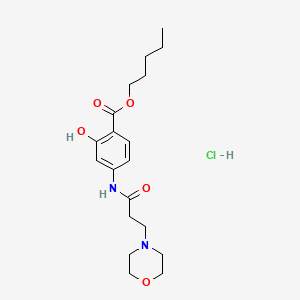

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)
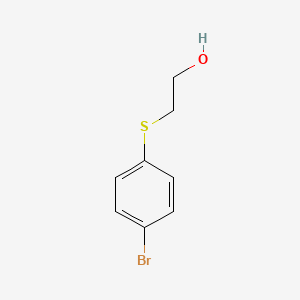
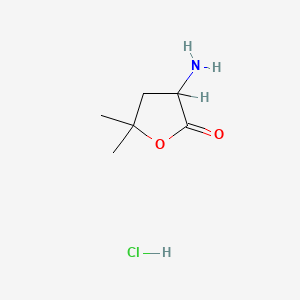
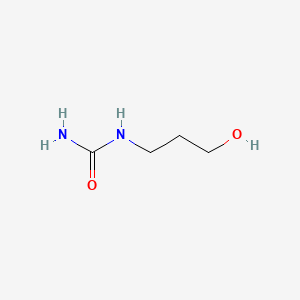
![Benzo[b]thiophene-3-aceticacid, 5-bromo-](/img/structure/B1266342.png)

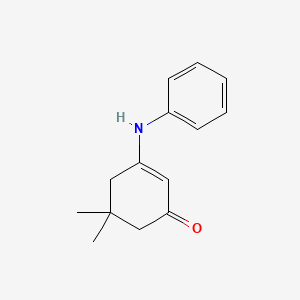
![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)
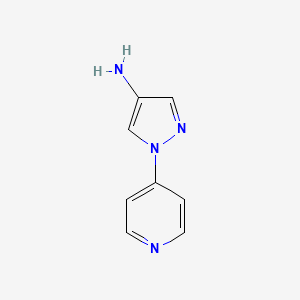
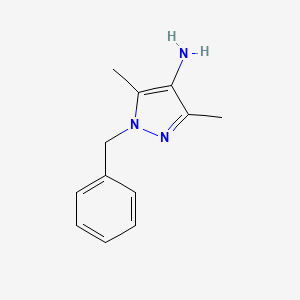
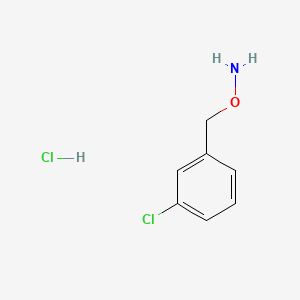
![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)
